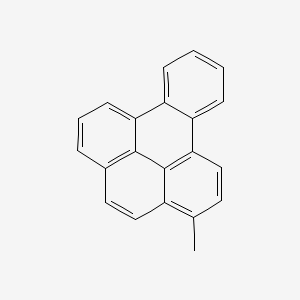

Benzo(e)pyrene, methyl-

Description

Structure

3D Structure

Properties

CAS No. |

41699-04-1 |

|---|---|

Molecular Formula |

C21H14 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

3-methylbenzo[e]pyrene |

InChI |

InChI=1S/C21H14/c1-13-9-11-19-17-7-3-2-6-16(17)18-8-4-5-14-10-12-15(13)21(19)20(14)18/h2-12H,1H3 |

InChI Key |

WBXTZNRNKDKGAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C5=CC=CC=C5C4=CC=C3 |

Origin of Product |

United States |

Nomenclature and Structural Characteristics of Methylbenzo E Pyrene Isomers

Systematic Nomenclature of Methylated Benzo(e)pyrene Derivatives

The systematic naming of methylbenzo(e)pyrene isomers follows the nomenclature rules for polycyclic aromatic hydrocarbons (PAHs) established by the International Union of Pure and Applied Chemistry (IUPAC). The parent molecule, benzo[e]pyrene (B47544), possesses a specific numbering system for its carbon atoms. This numbering commences from the carbon atom in the upper-right ring that is not part of a fused system and proceeds in a clockwise direction.

Consequently, the name of a specific methylbenzo(e)pyrene isomer is determined by indicating the locant (the number of the carbon atom) to which the methyl group is attached, followed by the parent name. For instance, if a methyl group is substituted at the carbon atom designated as '1', the resulting isomer is systematically named 1-methylbenzo[e]pyrene.

Isomeric Configurations of Methylbenzo(e)pyrene

The benzo[e]pyrene molecule has twelve carbon atoms available for substitution by a methyl group, leading to the theoretical possibility of twelve distinct isomers of methylbenzo(e)pyrene. Research and synthesis have confirmed the existence of several of these isomers, including 1-methylbenzo[e]pyrene, 3-methylbenzo[e]pyrene, 4-methylbenzo[e]pyrene, and 9-methylbenzo[e]pyrene. The potential for substitution at positions analogous to the hydroxyl groups in the complete set of isomeric phenols of benzo[e]pyrene (1-, 2-, 3-, 4-, 9-, and 10-hydroxybenzo[e]pyrene) suggests that a wide range of methylbenzo(e)pyrene isomers are structurally feasible.

The specific arrangement of the atoms in each isomer, dictated by the position of the methyl group, is what defines its unique isomeric configuration.

| Isomer Name | Position of Methyl Group |

| 1-Methylbenzo[e]pyrene | 1 |

| 2-Methylbenzo[e]pyrene | 2 |

| 3-Methylbenzo[e]pyrene | 3 |

| 4-Methylbenzo[e]pyrene | 4 |

| 9-Methylbenzo[e]pyrene | 9 |

| 10-Methylbenzo[e]pyrene | 10 |

| ...and other possible isomers | ... |

Molecular Geometry and Stereochemistry of Methylbenzo(e)pyrene Isomers

The parent benzo[e]pyrene molecule is a planar aromatic system. However, the introduction of a methyl group can induce distortions in this planarity, particularly when the substitution occurs in sterically hindered regions. The "bay region" of benzo[e]pyrene, which is the concave area formed by the arrangement of benzene (B151609) rings, is a site of significant steric congestion. In benzo[a]pyrene (B130552), a related compound, this region is located between the 10 and 11 positions.

When a methyl group is positioned in or near such a region, it can lead to out-of-plane deviations of the aromatic rings to alleviate the steric clash between the methyl hydrogens and the hydrogens on the adjacent ring. This distortion can affect bond lengths and bond angles throughout the molecule. While specific crystallographic data for all methylbenzo(e)pyrene isomers is not extensively available, computational studies and comparisons with similarly substituted PAHs indicate that the degree of non-planarity is highly dependent on the isomer.

For instance, methylation at a less hindered position would be expected to result in a molecule that retains a large degree of planarity, with minimal changes to the bond lengths and angles of the core benzo[e]pyrene structure. Conversely, substitution in a sterically crowded area would necessitate more significant geometric adjustments.

Steric Strain and Conformational Analysis in Methylated Benzo(e)pyrene Structures

The presence of a methyl group, especially in a bay region, introduces considerable steric strain into the molecule. This strain arises from the repulsive forces between the electrons of the methyl group's hydrogen atoms and those of the nearby atoms on the aromatic framework. To minimize this strain, the molecule undergoes conformational changes.

Studies on related methylated PAHs have shown that this strain is primarily relieved through in-plane distortions, such as the widening of C-C-C bond angles in the bay region, rather than significant twisting or torsion about the carbon-carbon bonds. nih.gov This angular distortion helps to increase the distance between the interacting hydrogen atoms.

Environmental Occurrence and Distribution of Methylbenzo E Pyrene Isomers

Anthropogenic and Natural Formation Pathways

The formation of methylbenzo(e)pyrene isomers is primarily linked to the incomplete combustion of organic materials. These processes can be both anthropogenic (human-caused) and natural.

Incomplete Combustion Processes (e.g., fossil fuels, biomass, vehicle emissions)

Incomplete combustion is a major source of a wide range of PAHs, including methylbenzo(e)pyrene isomers. This occurs when organic materials are burned with an insufficient supply of oxygen, leading to the formation of complex hydrocarbon molecules.

Key sources of incomplete combustion that contribute to the environmental load of methylbenzo(e)pyrene isomers include:

Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants, industrial boilers, and residential heating systems is a significant source of these compounds. mdpi.com

Biomass Burning: This includes both natural events like forest fires and anthropogenic activities such as the burning of wood, agricultural waste, and biofuels for energy. mdpi.comnih.gov Residential solid fuel combustion is a major contributor to PAH emissions in many regions. mdpi.com The type of biomass and the combustion technology used can influence the amount and profile of PAHs produced. mdpi.com

Vehicle Emissions: Exhaust from gasoline and diesel engines is a well-documented source of PAHs. epa.gov For instance, benzo(e)pyrene emission rates have been measured from various vehicle types, with non-catalyst automobiles showing significantly higher emissions than those equipped with catalysts. nih.gov The composition of the fuel can also influence the rate of PAH emissions. sae.org

The formation of these compounds during combustion involves complex chemical reactions, including pyrolysis and pyrosynthesis, at high temperatures. nih.gov For example, the formation of benzo(a)pyrene, a related and well-studied PAH, can occur through mechanisms like methyl addition/cyclization (MAC), starting from smaller PAH molecules. nih.govnih.gov

Pyrogenic and Petrogenic Sources

The origins of methylbenzo(e)pyrene isomers in the environment are broadly categorized as either pyrogenic or petrogenic.

Pyrogenic Sources: These are derived from the high-temperature combustion of organic matter. nih.gov Pyrogenic PAHs are characterized by a predominance of parent (unsubstituted) PAHs over their alkylated counterparts. researchgate.net The vast majority of methylbenzo(e)pyrene isomers in the environment originate from pyrogenic processes such as the burning of fossil fuels and biomass. nih.govnih.gov

Diagnostic ratios of different PAH isomers are often used to differentiate between pyrogenic and petrogenic sources in environmental samples. researchgate.netesaa.org For example, the ratio of certain isomers can indicate whether the contamination is from combustion byproducts or from petroleum spills. researchgate.net

Distribution in Environmental Compartments

Once released into the environment, methylbenzo(e)pyrene isomers are distributed across various environmental media due to their physical and chemical properties.

Atmospheric Presence (gas and particulate phases)

In the atmosphere, methylbenzo(e)pyrene isomers, like other high molecular weight PAHs, are primarily associated with the particulate phase. nih.gov Their low volatility means they tend to adsorb onto airborne particles such as soot and dust. nih.gov The vast majority of PAH emissions are related to anthropogenic activities. nih.gov

The atmospheric transport of these particles allows for the long-range distribution of methylbenzo(e)pyrene isomers from their sources. nih.gov The partitioning between the gas and particulate phases is influenced by factors such as temperature, with lower temperatures favoring adsorption onto particles.

Aquatic Systems (surface water, sediments)

Methylbenzo(e)pyrene isomers enter aquatic systems through various pathways, including atmospheric deposition, runoff from contaminated land, and industrial and municipal wastewater discharges. Due to their hydrophobic nature, these compounds have low solubility in water and tend to adsorb strongly to suspended particles and sediments. epa.gov

Consequently, the highest concentrations of methylbenzo(e)pyrene isomers in aquatic environments are typically found in sediments, which act as a long-term sink for these pollutants. epa.gov The analysis of sediment cores can provide a historical record of PAH pollution in a given area.

Terrestrial Environments (soil, contaminated sites)

In terrestrial environments, methylbenzo(e)pyrene isomers are found in soils, particularly in urban and industrial areas. mdpi.com Major sources of soil contamination include atmospheric deposition of airborne particles, industrial activities, and the use of certain materials like coal tar for road paving. mdpi.comresearchgate.net

Once in the soil, these compounds are relatively persistent due to their strong adsorption to soil organic matter and low rates of microbial degradation. epa.gov This can lead to the accumulation of methylbenzo(e)pyrene isomers in the topsoil layers over time. Contaminated sites, such as former industrial areas, can have particularly high concentrations of these and other PAHs.

Concentration Profiles and Isomer Ratios in Environmental Matrices

While specific data on the concentration profiles of individual methylbenzo(e)pyrene isomers are limited in scientific literature, their environmental presence is intrinsically linked to that of their parent compound, benzo(e)pyrene. Methylated polycyclic aromatic hydrocarbons (PAHs) are generally formed during the same incomplete combustion processes as their non-methylated counterparts, leading to their co-occurrence in various environmental compartments. Consequently, the concentration profiles of benzo(e)pyrene can serve as a proxy to understand the potential distribution and concentration ranges of its methylated derivatives.

Benzo(e)pyrene is widely detected in air, soil, and sediment, particularly in urban and industrialized areas. Its concentrations are highly variable, reflecting the diversity and intensity of local and regional emission sources.

Concentrations in Air, Soil, and Sediment

Studies have documented the presence of benzo(e)pyrene in numerous environmental settings. For instance, airborne particulate matter in Barcelona, Spain, was found to contain benzo(e)pyrene at concentrations ranging from 1.96 to 3.97 ng/m³. nih.gov In soil, concentrations can be significantly higher due to atmospheric deposition and accumulation over time. Soil samples near a municipal waste incinerator in Italy showed concentrations from 4 to 396 µg/kg, while soil at a former tar-oil refinery contained up to 64.4 mg/kg. nih.gov Sediments also act as a major sink for these compounds; bottom sediments in a contaminated lake in Michigan, USA, contained benzo(e)pyrene at levels ranging from 4.8 to 1,095.6 ng/g dry weight. nih.gov

The table below summarizes representative concentrations of the parent compound, benzo(e)pyrene, in various environmental matrices, which can provide context for the expected levels of methylbenzo(e)pyrene isomers.

Isomer Ratios as Source Apportionment Tools

The analysis of isomer ratios is a critical tool for identifying the sources of PAHs in the environment. researchgate.netnih.govnih.gov Although specific diagnostic ratios for methylbenzo(e)pyrene isomers are not well-established, the principles derived from other methylated PAHs, such as methylpyrenes and methylchrysenes, are applicable. researchgate.net The relative abundance of different isomers can vary predictably depending on the source material and the temperature of formation. nih.gov

Generally, PAH profiles are categorized as either "petrogenic" or "pyrogenic":

Petrogenic sources originate from unburned petroleum products like crude oil and diesel fuel. These sources are typically characterized by a higher abundance of alkylated PAHs relative to their parent compounds.

Pyrogenic sources result from the incomplete combustion of organic materials, including fossil fuels (vehicular exhaust, industrial emissions) and biomass (wood burning). nih.gov These sources tend to produce a higher proportion of the non-alkylated parent PAHs and specific, thermodynamically stable isomers. nih.gov

For example, studies on methylpyrene isomers in geological samples have shown that ratios like the 2-methylpyrene/1-methylpyrene ratio can serve as indicators of the thermal maturity of the source rock. researchgate.net Similarly, the distribution patterns of different isomers of methylfluoranthene and methylpyrene are used to distinguish between combustion of biomass, coal, and liquid fossil fuels. researchgate.net Research on the photoirradiation of methylbenzo(e)pyrene has specifically involved the 4-MBeP and 9-MBeP isomers, indicating that distinct isomers are present and can be studied in environmental processes. nih.gov

The conceptual table below illustrates how isomer ratios are used in principle for source apportionment, based on findings for analogous PAH compounds.

Environmental Fate and Transformation Pathways of Methylbenzo E Pyrene Isomers

Photochemical Degradation Processes

Photochemical degradation is a significant pathway for the transformation of methylbenzo(e)pyrene isomers in the environment, particularly in atmospheric conditions and sunlit surface waters. This process is driven by the absorption of solar radiation, which can lead to the chemical alteration of the parent compound.

The photo-oxidation of methylbenzo(e)pyrene (MBeP) isomers is primarily mediated by the generation of reactive oxygen species (ROS). mdpi.comnih.gov When exposed to ultraviolet (UVA) light, MBeP compounds can absorb photons, leading to the formation of excited-state molecules. These excited molecules can then transfer energy to molecular oxygen, resulting in the formation of highly reactive species such as singlet oxygen and superoxide. mdpi.com

These ROS can initiate a cascade of oxidative reactions. For instance, in the presence of lipids, photoirradiated MBePs can induce lipid peroxidation. mdpi.comnih.gov This process involves the abstraction of a hydrogen atom from a lipid molecule by a ROS, leading to the formation of a lipid radical. This radical can then react with oxygen to form a lipid peroxyl radical, which can propagate a chain reaction of lipid peroxidation. This mechanism is evidenced by the inhibition of lipid peroxide formation in the presence of sodium azide (B81097) (NaN3), a scavenger for singlet oxygen and free radicals, and its enhancement in the presence of deuterium (B1214612) oxide (D2O), which extends the lifetime of singlet oxygen. mdpi.comnih.gov

Ultraviolet A (UVA) radiation plays a crucial role in initiating the degradation of methylbenzo(e)pyrene isomers. Studies have demonstrated a direct correlation between the dose of UVA light and the extent of degradation, measured, for example, by the level of induced lipid peroxidation. mdpi.comnih.gov Research on 4-MBeP and 9-MBeP has shown that upon photoirradiation with UVA at doses of 7 and 21 J/cm², these compounds induce lipid peroxidation. mdpi.comnih.gov The level of this induced lipid peroxidation was found to be dependent on the UVA light dose, indicating that the rate of photochemical degradation is influenced by the intensity and duration of sunlight exposure. mdpi.com

| Methylbenzo(e)pyrene Isomer | UVA Dose (J/cm²) | Observation |

| 4-MBeP | 7 and 21 | Induced lipid peroxidation |

| 9-MBeP | 7 and 21 | Induced lipid peroxidation |

This table summarizes the observed effect of UVA radiation on select Methylbenzo(e)pyrene isomers.

Biotransformation and Biodegradation by Microorganisms

Microorganisms play a critical role in the natural attenuation of methylated PAHs in soil and sediment environments. The ability of various microbial communities to utilize these compounds as a source of carbon and energy is a key factor in their environmental breakdown.

Under aerobic conditions, the initial step in the bacterial degradation of high molecular weight PAHs, such as the parent compound benzo(e)pyrene, involves the action of oxygenase enzymes. nih.govmdpi.comresearchgate.net Dioxygenases introduce two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. mdpi.com This intermediate is then dehydrogenated to a diol, which can undergo ring cleavage through either an ortho- or meta-cleavage pathway. mdpi.com Monooxygenases, on the other hand, introduce a single oxygen atom into the aromatic ring, forming an epoxide that is subsequently hydrolyzed to a trans-dihydrodiol. mdpi.com Fungi also utilize monooxygenase enzymes, specifically cytochrome P450 monooxygenases, to initiate PAH degradation. frontiersin.org For instance, Mycobacterium vanbaalenii PYR-1 has been shown to metabolize pyrene (B120774) through both dioxygenation and monooxygenation. mdpi.comnih.gov While specific pathways for methylbenzo(e)pyrene are not extensively detailed, the degradation of the parent compound benzo(a)pyrene by Mycobacterium vanbaalenii PYR-1 involves initial oxidation at multiple sites, leading to various dihydrodiols. nih.govasm.org

The biodegradation of high molecular weight PAHs under anaerobic conditions is generally slower and less efficient than aerobic degradation. researchgate.net However, some microbial species have demonstrated the ability to degrade these compounds in the absence of oxygen. For instance, a facultative anaerobic bacterium, Pseudomonas sp. JP1, has been shown to be involved in the anaerobic degradation of pyrene. nih.govresearchgate.net The degradation pathway of pyrene by Klebsiella sp. LZ6 under anaerobic conditions is proposed to start with the reduction of pyrene to 4,5-dihydropyrene, followed by carbon-carbon bond cleavage to form phenanthrene. bohrium.com While the specific anaerobic degradation pathways for methylbenzo(e)pyrene have not been fully elucidated, it is likely that they would involve initial reduction or carboxylation steps to destabilize the aromatic ring system, similar to other PAHs. nih.gov

A diverse range of microbial communities has been implicated in the degradation of high molecular weight PAHs, including their methylated derivatives. Bacterial genera such as Pseudomonas, Bacillus, Mycobacterium, and Rhodococcus are well-known for their ability to degrade PAHs. nih.govoup.com Proteobacteria, particularly Alpha-, Beta-, and Gammaproteobacteria, are often dominant in PAH-contaminated environments and play a significant role in their degradation. nih.govfrontiersin.org For example, Gammaproteobacteria like Marinobacter and Methylophaga have been associated with the degradation of high molecular weight PAHs. frontiersin.org Fungal species, including various white-rot fungi, are also effective degraders of complex PAHs due to their non-specific extracellular ligninolytic enzymes. oup.com Microbial consortia, comprising multiple bacterial and/or fungal species, often exhibit enhanced degradation capabilities compared to single strains due to synergistic metabolic activities. nih.gov For instance, a consortium of Bradyrhizobium japonicum, Micrococcus luteus, and Bacillus cereus has been shown to effectively degrade benzo(a)pyrene. mdpi.com

| Microbial Group | Examples | Role in PAH Degradation |

| Bacteria | ||

| Gammaproteobacteria | Pseudomonas, Marinobacter, Methylophaga | Aerobic and anaerobic degradation of high molecular weight PAHs. nih.govfrontiersin.orgnih.gov |

| Actinobacteria | Mycobacterium, Rhodococcus | Known for their ability to degrade a wide range of PAHs, including pyrene. mdpi.comoup.com |

| Firmicutes | Bacillus | Capable of degrading various PAHs, including benzo(a)pyrene. mdpi.com |

| Alphaproteobacteria | Sphingomonas | Involved in the degradation of PAHs. oup.com |

| Fungi | ||

| White-rot fungi | (Various species) | Produce non-specific extracellular enzymes that can degrade complex PAHs. oup.com |

This table provides an overview of microbial communities involved in the degradation of high molecular weight polycyclic aromatic hydrocarbons.

Metabolic Intermediates and Mineralization Endpoints

Detailed studies specifically delineating the metabolic intermediates and mineralization endpoints for isomers of methylbenzo(e)pyrene are not extensively available in current scientific literature. However, the metabolic fate of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) is generally understood through extensive research on surrogate compounds like benzo(a)pyrene (B[a]P), its close isomer. The metabolic pathways for B[a]P are well-documented and provide a foundational model for understanding how similar compounds, including methyl-benzo(e)pyrene, might be processed by biological systems.

Metabolism of B[a]P is known to proceed through several enzymatic pathways, primarily initiated by cytochrome P450 (CYP) enzymes. This initial oxidation leads to the formation of various reactive intermediates. nih.govnih.gov Fungi, for instance, can metabolize PAHs through mechanisms involving cytochrome P450 monooxygenase, which hydroxylates the aromatic ring, followed by conjugation with sulfates or other molecules. nih.govuliege.be For example, the fungus Aspergillus terreus has been shown to metabolize benzo(a)pyrene primarily to benzo(a)pyrenylsulfate. nih.gov White rot fungi can also oxidize high-molecular-weight PAHs into polar metabolites, although complete mineralization is often limited. asm.org

Bacterial degradation is another crucial pathway. Some bacteria can utilize PAHs as a source of carbon and energy. mdpi.com The process often involves dioxygenase or monooxygenase enzymes that introduce hydroxyl groups to the aromatic structure, leading to ring cleavage. nih.gov For B[a]P, key metabolic intermediates include a range of oxidized products. nih.govnih.gov

The ultimate fate of these metabolic processes can be mineralization, the complete degradation of the organic molecule to inorganic constituents, primarily carbon dioxide (CO₂) and water. While some microorganisms can mineralize B[a]P, the process is often slow and may require a consortium of different microbes. mdpi.comnih.gov For instance, the white rot fungus Bjerkandera sp. strain BOS55 can convert a portion of B[a]P to CO₂, but a more significant mineralization (up to 34%) is achieved when its polar metabolites are subsequently degraded by indigenous microflora from sources like activated sludge. asm.org The presence of other carbon sources, such as diesel fuel, can also significantly enhance the rate and extent of B[a]P mineralization by microbial consortia through cometabolism. nih.gov

Table 1: Common Metabolic Intermediates Formed from Benzo(a)pyrene Metabolism (Illustrative for high-molecular-weight PAHs)

| Metabolite Class | Specific Examples | Metabolic Pathway |

| Phenols | 3-Hydroxy-B[a]P, 9-Hydroxy-B[a]P | Cytochrome P450 Monooxygenase |

| Dihydrodiols | B[a]P-7,8-dihydrodiol, B[a]P-9,10-dihydrodiol | Epoxide Hydrolase |

| Quinones | B[a]P-1,6-dione, B[a]P-3,6-dione | Peroxidase or further oxidation |

| Conjugates | Benzo(a)pyrenylsulfate | Sulfotransferase |

This table is based on data for Benzo(a)pyrene and is intended to be illustrative of the types of metabolites that may be formed from similar high-molecular-weight PAHs.

Chemical Transformation and Sorption Processes in Environmental Media

The environmental fate of methylbenzo(e)pyrene isomers is governed by their susceptibility to chemical transformations and their tendency to sorb to environmental matrices such as soil, sediment, and airborne particles.

Chemical Transformation:

One of the primary chemical transformation pathways for PAHs in the environment is photodegradation. Research has been conducted on the photoirradiation of methylbenzo[e]pyrene (MBeP) isomers by UVA light. A study involving 4-MBeP and 9-MBeP, alongside various methylbenzo[a]pyrene (MBaP) isomers, demonstrated that these compounds induce lipid peroxidation upon exposure to UVA radiation. nih.gov This effect suggests that the photoirradiation of MBePs generates reactive oxygen species (ROS), which are responsible for the subsequent oxidation of lipids. nih.gov The level of induced lipid peroxidation was found to be dependent on the UVA light dose. nih.gov This indicates that sunlight plays a critical role in the transformation of these compounds in the environment, potentially leading to the formation of more polar and reactive derivatives. While direct photolysis of the parent compound can occur, this photosensitized oxidation represents a significant transformation pathway. nih.govfrontiersin.org

Table 2: UVA Photoirradiation-Induced Lipid Peroxidation by Benzo(e)pyrene and its Methyl Isomers

| Compound | UVA Dose (J/cm²) | Induced Lipid Peroxidation (Relative Level) |

| Benzo(e)pyrene (BeP) | 7 | Lower than BaP group |

| Benzo(e)pyrene (BeP) | 21 | Lower than BaP group |

| 4-Methylbenzo(e)pyrene (4-MBeP) | 7 | Similar to BeP |

| 4-Methylbenzo(e)pyrene (4-MBeP) | 21 | Similar to BeP |

| 9-Methylbenzo(e)pyrene (9-MBeP) | 7 | Similar to BeP |

| 9-Methylbenzo(e)pyrene (9-MBeP) | 21 | Similar to BeP |

Source: Adapted from research findings on the photoirradiation of isomeric methylbenzo[e]pyrene. nih.gov

Sorption Processes:

Methylbenzo(e)pyrene, like other high-molecular-weight PAHs, is characterized by low aqueous solubility and high hydrophobicity. Consequently, its distribution in the environment is dominated by sorption to solid phases. epa.gov When released into aquatic systems, these compounds rapidly partition from the water column to suspended particulate matter and bottom sediments. researchgate.net In terrestrial environments, they bind strongly to soil organic matter.

The sorption process is influenced by several factors:

Sorbent Properties: The organic carbon content of soil and sediment is a primary determinant of sorption capacity. Materials with higher organic carbon content, such as Chernozem soil, exhibit significant adsorption of PAHs. nih.gov However, carbonaceous materials like activated carbon and biochar have sorption capacities that are orders of magnitude higher than soil due to their larger pore volume and specific surface area. nih.gov

Pollutant Properties: The hydrophobicity of the specific PAH isomer influences its sorption affinity. While specific sorption coefficients for methylbenzo(e)pyrene isomers are not readily available, the addition of a methyl group generally increases the hydrophobicity of a PAH, which would be expected to enhance its sorption potential.

Environmental Conditions: The presence of soil colloids can affect the transport of PAHs. These colloids can adsorb compounds like B[a]P and facilitate their migration through the soil profile under runoff and infiltration conditions. nih.gov

Analytical Methodologies for Methylbenzo E Pyrene Isomers

Spectroscopic Detection and Quantification Methods

Mass Spectrometry (MS) and Tandem MS

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a cornerstone for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. In this approach, the isomers are first separated based on their physical and chemical properties by the chromatography column. Following separation, the mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing highly sensitive detection.

Tandem Mass Spectrometry (MS/MS) offers an additional layer of specificity, which is crucial for distinguishing isomers that may co-elute from the chromatography column. In MS/MS, a specific parent ion corresponding to the methylbenzo(e)pyrene isomers is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. While many isomers produce similar fragmentation patterns, subtle differences in the relative intensities of fragment ions can sometimes be used for differentiation. However, for structurally similar isomers, identical mass fragmentation patterns can occur, making unambiguous identification by MS alone challenging. researchgate.net The primary utility of MS in this context is often for confirmation of molecular weight and quantification, relying on the preceding chromatographic separation for isomer resolution. Techniques like Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provide rapid and highly sensitive analysis for stereoisomers of PAH derivatives. nih.gov

Table 1: Representative Mass Spectrometry Data for a Methylbenzo(e)pyrene Isomer

| Parameter | Description | Typical Value |

|---|---|---|

| Molecular Ion (M+) | The mass-to-charge ratio of the intact ionized molecule. | m/z 266.1096 |

| Major Fragment Ions | Common ions produced during tandem MS (MS/MS) fragmentation. | Varies by isomer, may include loss of methyl group (-CH3) or H atoms. |

| Detection Mode | The mode used for high-sensitivity analysis. | Multiple Reaction Monitoring (MRM) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including specific isomers of methylbenzo(e)pyrene. Unlike mass spectrometry, which provides information on mass and fragmentation, NMR provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon) within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR techniques used. Each proton and carbon atom in a unique position within the molecule will produce a distinct signal (resonance) in the NMR spectrum. The precise position of this signal (chemical shift), the splitting pattern of the signal (coupling), and the signal's intensity are all dependent on the local electronic environment. Therefore, the position of the methyl group on the benzo(e)pyrene skeleton will cause predictable changes in the chemical shifts of the methyl protons themselves, as well as the nearby aromatic protons and carbons. By analyzing these spectra and comparing them to reference standards or theoretical calculations, the exact isomeric structure can be unambiguously determined. mdpi.comsfasu.edu

Table 2: Hypothetical ¹H NMR Chemical Shifts (δ) for Protons Near the Methyl Group in Different Methylbenzo(e)pyrene Isomers

| Isomer Position | Methyl Protons (δ, ppm) | Adjacent Aromatic Proton (δ, ppm) |

|---|---|---|

| 1-methylbenzo(e)pyrene | ~2.5 | Shifted downfield compared to parent compound |

| 4-methylbenzo(e)pyrene | ~2.6 | Shifted downfield compared to parent compound |

| 9-methylbenzo(e)pyrene | ~2.4 | Shifted downfield compared to parent compound |

Note: These are illustrative values. Actual chemical shifts depend on the solvent and specific molecular geometry.

High-Resolution Shpol'skii Spectrometry (HRS)

High-Resolution Shpol'skii Spectrometry (HRS) is a specialized fluorescence spectroscopy technique that provides highly resolved emission spectra, making it exceptionally well-suited for the identification of individual PAH isomers. The technique involves dissolving the sample in a suitable n-alkane solvent (like n-octane) and freezing it to cryogenic temperatures (typically 15 K or 77 K). At these low temperatures, the rotational and vibrational energies of the analyte molecules are minimized. When the molecules are excited by a specific wavelength of light, they emit fluorescence at sharply defined, quasi-linear wavelengths.

Each methylbenzo(e)pyrene isomer will exhibit a unique and characteristic fluorescence emission spectrum under these conditions. These "fingerprint" spectra allow for the unambiguous identification and quantification of individual isomers, even in complex mixtures where isomers have identical mass spectra and similar chromatographic retention times. researchgate.net The coupling of liquid chromatography with HRS has been successfully used to determine the concentrations of individual methylbenzo(a)pyrene isomers in complex samples like coal tar.

Laser-Excited Time-Resolved Shpol'skii Spectroscopy

Laser-Excited Time-Resolved Shpol'skii Spectroscopy is an enhancement of the HRS method that incorporates time-resolved measurements to add another dimension of selectivity. This method uses a pulsed tunable dye laser for excitation and an intensified charge-coupled device for detection. nih.gov In addition to the highly resolved spectral information obtained with conventional HRS, this technique also measures the fluorescence lifetime of the excited state for each isomer.

The fluorescence lifetime—the average time the molecule spends in the excited state before returning to the ground state by emitting a photon—is a distinct physical property for each compound. By collecting data as a wavelength-time matrix, the technique provides simultaneous access to both spectral and lifetime information. nih.gov This dual-characterization is powerful for resolving co-eluting isomers that might have overlapping fluorescence spectra but different fluorescence lifetimes, offering unambiguous identification. rsc.org This method has proven effective for the direct analysis of PAH isomers in HPLC fractions. nih.gov

Advanced Characterization for Isomer-Specific Analysis

The definitive analysis of methylbenzo(e)pyrene isomers often requires a combination of the advanced methodologies described above. Isomer-specific analysis is challenged by the co-elution of isomers in chromatographic systems and their identical responses in mass spectrometers. researchgate.netrsc.org Advanced characterization, therefore, relies on techniques that can probe the unique structural and photophysical properties of each isomer.

High-Resolution Shpol'skii Spectrometry (HRS) stands out as a key technology for this purpose. Its ability to generate unique, highly resolved fluorescence "fingerprint" spectra at cryogenic temperatures allows for the positive identification of isomers where other methods fail. For instance, the first unambiguous identification and quantification of each methylbenzo(a)pyrene isomer in a coal tar standard reference material was accomplished using a combination of liquid chromatography and HRS at 15 K.

Furthermore, Laser-Excited Time-Resolved Shpol'skii Spectroscopy provides an even more robust characterization by incorporating fluorescence lifetime measurements alongside the high-resolution spectral data. nih.gov This is particularly valuable for separating signals from isomers that co-elute and have similar spectral features. The combination of retention time from chromatography, a highly resolved emission spectrum, and a distinct fluorescence lifetime provides an exceptionally high degree of certainty in isomer identification. This multi-dimensional approach represents the state-of-the-art for advanced, isomer-specific analysis of complex PAH mixtures. nih.govrsc.org

Table 3: Comparison of Advanced Analytical Techniques for Isomer Differentiation

| Technique | Principle of Differentiation | Advantage | Limitation |

|---|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Differences in fragmentation patterns of parent ions. | High sensitivity and speed. | Isomers may have identical fragmentation patterns. |

| NMR Spectroscopy | Unique chemical environment of each nucleus (¹H, ¹³C). | Provides definitive structural elucidation. | Lower sensitivity compared to MS; requires pure samples. |

| High-Resolution Shpol'skii Spectrometry (HRS) | Unique, quasi-linear fluorescence emission spectra at cryogenic temperatures. | Unambiguous identification of isomers, even with identical mass spectra. researchgate.net | Requires specialized cryogenic equipment. |

| Laser-Excited Time-Resolved Shpol'skii Spectroscopy | Unique fluorescence spectra and distinct fluorescence lifetimes. nih.gov | Provides two independent parameters (spectrum and lifetime) for identification. | High instrumental complexity. |

Synthetic Methodologies for Methylbenzo E Pyrene Isomers and Deuterated Analogs

Total Synthesis Approaches for Specific Isomers

The total synthesis of methylbenzo(e)pyrene isomers often involves multi-step procedures starting from smaller, more readily available aromatic precursors. These syntheses are designed to be unequivocal, ensuring the precise placement of the methyl group on the benzo[e]pyrene (B47544) scaffold.

One documented approach is the synthesis of 3-methylbenzo[e]pyrene . An unequivocal route to this isomer has been established, providing an authentic sample for comparison and identification. While the specific details of this synthesis are not extensively elaborated in the provided search results, it highlights the feasibility of constructing specific methylbenzo(e)pyrene isomers.

General strategies for the synthesis of substituted pyrenes can be adapted for methylbenzo(e)pyrene isomers. These methods often rely on the construction of the polycyclic aromatic hydrocarbon (PAH) framework through key carbon-carbon bond-forming reactions. Common strategies include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for creating bonds between aryl groups. It can be employed to couple a suitably functionalized pyrene (B120774) precursor with a methylated aromatic component, or vice versa, to build the benzo[e]pyrene skeleton. This method is widely used in the synthesis of complex aromatic systems.

Scholl Oxidative Cyclodehydrogenation: This reaction involves the intramolecular cyclization of aromatic compounds to form larger PAHs. A precursor containing both the pyrene and a methylated phenyl moiety can be subjected to Scholl conditions to forge the final ring and generate the methylbenzo[e)pyrene structure.

Electrophilic Aromatic Substitution on Reduced Pyrene Precursors: Another strategy involves the use of partially hydrogenated pyrene precursors, such as hexahydropyrene. The reduced aromaticity of these precursors allows for more controlled electrophilic substitution, such as methylation, at specific positions. Subsequent dehydrogenation then restores the fully aromatic pyrene core.

For instance, a convenient synthesis for 9-methylbenzo[a]pyrene has been reported, which, while not a benzo[e]pyrene isomer, illustrates the types of synthetic challenges and approaches in this area of chemistry. acs.org The synthesis of other isomers, such as 10-methylbenzo[a]pyrene , has also been a subject of study. unm.edu

The following table summarizes some of the key synthetic approaches that can be applied to the synthesis of methylbenzo(e)pyrene isomers.

| Synthetic Approach | Description | Applicability to Methylbenzo(e)pyrene |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. | Can be used to connect a methylated aryl component to a pyrene core or a pyrene boronic acid to a methylated aryl halide. |

| Scholl Reaction | Intramolecular oxidative cyclization of aromatic compounds. | Can be used in the final step to form the pentacyclic system from a suitably designed precursor. |

| Friedel-Crafts Reactions | Alkylation or acylation of an aromatic ring. Can be challenging to control regioselectivity on a large PAH. | Could potentially be used to introduce a methyl group, though control of position would be difficult. |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Can be used to build parts of the carbon skeleton before cyclization. |

Derivatization Strategies for Metabolite Synthesis (e.g., hydroxymethyl, epoxide, quinone derivatives)

To study the metabolic activation and detoxification pathways of methylbenzo(e)pyrene, it is essential to have access to authentic standards of its metabolites. These include hydroxymethyl, epoxide, and quinone derivatives.

Hydroxymethyl Derivatives: The synthesis of hydroxymethyl derivatives can be achieved through various methods. One common approach is the functionalization of a methyl group on a pre-formed methylbenzo(e)pyrene. This can involve radical bromination of the methyl group followed by nucleophilic substitution with a hydroxide (B78521) source. Alternatively, a formyl group can be introduced and subsequently reduced to a hydroxymethyl group.

Epoxide and Diol Epoxide Derivatives: The formation of epoxide and diol epoxide metabolites is a critical activation step for many PAHs. The synthesis of these derivatives in the laboratory often involves the epoxidation of an olefinic bond on a partially hydrogenated precursor. For example, the synthesis of a diol epoxide of benzo[e]pyrene has been reported. A common route involves the oxidation of the parent PAH to a dihydrodiol, followed by epoxidation of the double bond in the bay region.

Quinone Derivatives: Quinones are common metabolic products of PAHs and can contribute to their toxicity through redox cycling. The synthesis of benzo[e]pyrene quinones can be achieved by the oxidation of the corresponding hydroxybenzo[e]pyrenes (phenols). The choice of oxidizing agent can influence the regioselectivity of the reaction, leading to different quinone isomers. For example, the oxidation of phenols to ortho-quinones can be accomplished using reagents like 2-iodoxybenzoic acid (IBX).

The synthesis of isomeric phenols of benzo[e]pyrene has been described, which are key precursors for the synthesis of quinone metabolites. These synthetic phenols can then be oxidized to the corresponding quinones.

The table below outlines some of the derivatization strategies for producing methylbenzo(e)pyrene metabolites.

| Metabolite Type | Synthetic Strategy | Key Reagents |

|---|---|---|

| Hydroxymethyl | Functionalization of the methyl group or reduction of a formyl group. | N-Bromosuccinimide (NBS), followed by hydrolysis; or NaBH₄ for reduction. |

| Epoxide/Diol Epoxide | Epoxidation of a double bond in a dihydrobenzo[e]pyrene precursor. | meta-Chloroperoxybenzoic acid (m-CPBA) or other peroxy acids. |

| Quinone | Oxidation of a corresponding hydroxymethylbenzo[e]pyrene (phenol). | 2-Iodoxybenzoic acid (IBX), Fremy's salt, or other oxidizing agents. |

Development of Labeled Analogs for Mechanistic Studies (e.g., ¹³C-labeled)

Isotopically labeled analogs of methylbenzo(e)pyrene are invaluable tools for mechanistic studies, allowing researchers to trace the metabolic fate of the compound and identify its binding sites to macromolecules like DNA and proteins.

¹³C-Labeled Analogs: The synthesis of ¹³C-labeled methylbenzo(e)pyrene can be approached by incorporating ¹³C atoms at specific positions in the aromatic backbone or in the methyl group. The introduction of ¹³C into the aromatic rings often requires the synthesis to start from small, commercially available ¹³C-labeled precursors, such as ¹³C-labeled benzene (B151609) or acetylene. These labeled building blocks are then incorporated into the larger PAH structure through a series of reactions.

For example, a versatile approach for ¹³C₂-labeling of organic molecules starts with the synthesis of calcium carbide (Ca¹³C₂) from ¹³C elemental carbon, which is then used to generate ¹³C₂-acetylene, a universal building block for more complex molecules. Palladium-catalyzed C(sp³)–H functionalization is another powerful method for introducing ¹³C-methyl groups.

Deuterated Analogs: Deuterium-labeled analogs are also widely used in metabolic and mechanistic studies. Deuterium (B1214612) can be introduced into the methylbenzo(e)pyrene structure through several methods. One common approach is through acid- or base-catalyzed hydrogen-deuterium exchange on the aromatic ring of the parent compound or a precursor. Another method involves the use of deuterated reagents during the synthesis, such as deuterated reducing agents or deuterated building blocks.

The development of these labeled analogs requires careful planning of the synthetic route to ensure that the label is introduced at the desired position and is not lost during subsequent reaction steps.

The following table provides an overview of strategies for developing labeled analogs of methylbenzo(e)pyrene.

| Label Type | Synthetic Strategy | Common Labeled Precursors/Reagents |

|---|---|---|

| ¹³C-labeled | Incorporation of ¹³C-labeled building blocks during total synthesis. | ¹³C-benzene, ¹³C₂-acetylene, ¹³C-methyl iodide. |

| Deuterated | H/D exchange on the aromatic ring or use of deuterated reagents. | D₂O, deuterated acids/bases, lithium aluminum deuteride (B1239839) (LAD). |

Compound Names

| Compound Name |

| 3-methylbenzo[e]pyrene |

| 9-methylbenzo[a]pyrene |

| 10-methylbenzo[a]pyrene |

| Benzo[e]pyrene |

| Hydroxymethylbenzo[e]pyrene |

| Benzo[e]pyrene epoxide |

| Benzo[e]pyrene quinone |

| ¹³C-labeled methylbenzo[e]pyrene |

| Deuterated methylbenzo[e]pyrene |

| Hexahydropyrene |

| Calcium carbide |

| Acetylene |

| Benzene |

| 2-Iodoxybenzoic acid |

| N-Bromosuccinimide |

| Sodium borohydride |

| meta-Chloroperoxybenzoic acid |

| Fremy's salt |

| Lithium aluminum deuteride |

makeTableInteractive('labeled-synthesis-table');

Based on a thorough review of the available scientific literature, there is a significant lack of specific research data concerning the mechanistic biological interactions of methylbenzo(e)pyrene isomers that would be required to construct an article with the detailed structure you have provided. The vast majority of research on polycyclic aromatic hydrocarbons (PAHs) focuses on the potent carcinogen benzo[a]pyrene (B130552) and its derivatives.

The parent compound, benzo[e]pyrene (B[e]P), is a non-carcinogenic isomer of benzo[a]pyrene and has been studied to understand the structural features that determine the carcinogenicity of PAHs. The available data on benzo[e]pyrene consistently indicates that its metabolic pathways are substantially different from those of benzo[a]pyrene, favoring detoxification over metabolic activation.

Key findings for the parent compound, benzo(e)pyrene , include:

Metabolism Favors Detoxification: In stark contrast to benzo[a]pyrene, the metabolic activation of benzo[e]pyrene via the "bay region" diol epoxide pathway is not a favored route in various in vitro and non-human in vivo models, including rat liver microsomes and hamster embryo cells. nih.govnih.govosti.gov This pathway is considered the primary mechanism for the potent carcinogenicity of many other PAHs.

Major Metabolites: Studies with rat liver microsomal enzymes and hamster embryo cells show that the metabolism of benzo[e]pyrene primarily occurs at the K-region, leading to the formation of benzo[e]pyrene-4,5-dihydrodiol. nih.govosti.gov This metabolite is part of a detoxification pathway.

Low Formation of Reactive Intermediates: The formation of the potential ultimate carcinogenic metabolite, a 9,10-diol-11,12-epoxide, is extremely low, constituting less than 1% of total metabolites in rat liver enzyme systems. nih.gov This provides a clear rationale for the observed lack of carcinogenicity of benzo[e]pyrene. nih.govosti.gov

Conjugation Pathways: The formation of glucuronide conjugates of benzo[e]pyrene metabolites has been identified as a significant detoxification pathway in hamster embryo cells. nih.gov

Due to this metabolic profile, where the parent compound benzo(e)pyrene is preferentially detoxified rather than activated into a DNA-reactive species, the detailed mechanistic steps such as specific DNA adduct formation at guanine (B1146940) or adenine (B156593) sites are not a significant focus of scientific investigation for B[e]P or its methyl derivatives.

Consequently, there is insufficient specific data on the cellular uptake, subcellular distribution, specific reactive metabolites, and molecular adducts of methylbenzo(e)pyrene to accurately and scientifically populate the requested article outline. Constructing such an article would require speculation or the use of data from the incorrect isomer (benzo[a]pyrene), which would be scientifically inaccurate and misleading.

Mechanistic Biological Interactions of Methylbenzo E Pyrene Isomers in Vitro and Non Human in Vivo Models

Molecular Adduct Formation

Protein Adducts and Other Macromolecular Interactions

Scientific literature available through the conducted searches does not provide specific details regarding the formation of protein adducts or other direct macromolecular interactions involving methylbenzo(e)pyrene (MBeP) isomers. Research into the macromolecular binding of polycyclic aromatic hydrocarbons (PAHs) has historically focused on more potently carcinogenic isomers, such as benzo[a]pyrene (B130552) (B[a]P) and its derivatives.

Studies on the parent compound, benzo[e]pyrene (B47544) (B[e]P), have indicated that it is relatively inert and demonstrates different metabolic processing compared to B[a]P. osti.gov The primary metabolic pathways for B[e]P in both rat liver microsomes and cultured hamster embryo fibroblasts involve the K-region, with minimal metabolic activity on the isolated benzo ring. osti.gov This metabolic preference is suggested to contribute to its lack of significant carcinogenicity, which implies a lower propensity for forming reactive intermediates that bind to cellular macromolecules. osti.gov However, direct experimental data on whether methylation of the benzo[e]pyrene structure alters this profile and leads to the formation of protein adducts is not detailed in the available search results.

Role of Adducts in Molecular Perturbations

Consistent with the lack of information on adduct formation, there is no specific research available in the search results detailing the role of methylbenzo(e)pyrene adducts in causing molecular perturbations. The biological consequences of adducts, such as the initiation of mutagenesis or interference with cellular processes, are contingent on their formation, stability, and the cell's ability to repair them. Without evidence of MBeP-protein or MBeP-DNA adduct formation, their role in molecular disturbances cannot be described.

Induction or Inhibition of Enzyme Systems (e.g., aryl hydrocarbon receptor (AhR) activation)

There is no specific information in the provided search results concerning the capacity of methylbenzo(e)pyrene isomers to induce or inhibit enzyme systems, including activation of the aryl hydrocarbon receptor (AhR). The AhR is a critical ligand-activated transcription factor that mediates the toxic effects of many PAHs by inducing the expression of metabolic enzymes like those in the Cytochrome P450 family. While the interaction of B[a]P with the AhR is well-documented, leading to its metabolic activation and subsequent toxicity, similar investigations specifically targeting methylbenzo(e)pyrene isomers were not found. Studies on the parent B[e]P suggest it interacts with the cellular metabolic machinery differently than B[a]P, which may influence its interaction with enzyme systems, but specific data on AhR activation or other enzymatic induction or inhibition by MBeP is absent. osti.gov

Photo-induced Biological Interactions (e.g., lipid peroxidation, reactive oxygen species generation)

Upon exposure to UVA light, methylbenzo(e)pyrene (MBeP) isomers have been demonstrated to induce significant biological interactions, primarily through the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. mdpi.comnih.gov

In a study evaluating the phototoxic potential of various PAHs, 4-MBeP and 9-MBeP were photoirradiated with UVA light in the presence of methyl linoleate (B1235992), a lipid model. mdpi.comnih.gov Both MBeP isomers were found to initiate lipid peroxidation, with the extent of peroxidation being dependent on the UVA light dose. mdpi.comnih.gov The levels of induced lipid peroxidation were comparable between the different MBeP isomers and their parent compound, benzo[e]pyrene (BeP). nih.gov

The mechanism of this photo-induced lipid peroxidation involves the generation of ROS. mdpi.com Experimental evidence supports the role of singlet oxygen as a key mediator. The process was significantly inhibited by sodium azide (B81097) (NaN₃), a scavenger of singlet oxygen and free radicals. mdpi.com Conversely, the peroxidation of methyl linoleate initiated by photoirradiated 4-MBeP was enhanced by 22% when conducted in the presence of deuterium (B1214612) oxide (D₂O), which is known to extend the lifetime of singlet oxygen. mdpi.com These findings collectively indicate that the photoirradiation of MBeP isomers with UVA light generates ROS, including singlet oxygen, which in turn triggers lipid peroxidation. mdpi.comnih.gov The generation of ROS and subsequent lipid peroxidation can lead to cellular damage, as these reactive species can interact with and damage proteins, lipids, and DNA. mdpi.com

Interactive Data Table: Photo-induced Lipid Peroxidation by Benzo(e)pyrene and its Methylated Isomers

The table below summarizes the levels of methyl linoleate (ML) hydroperoxides formed following UVA photoirradiation of Benzo(e)pyrene (BeP), 4-Methylbenzo(e)pyrene (4-MBeP), and 9-Methylbenzo(e)pyrene (9-MBeP). Data is based on research findings where compounds were irradiated at different UVA doses. mdpi.comnih.gov

| Compound | UVA Dose (J/cm²) | ML Hydroperoxides Formed (nmol) |

| BeP | 7 | 1.18 |

| BeP | 21 | 3.51 |

| 4-MBeP | 7 | 1.15 |

| 4-MBeP | 21 | 3.53 |

| 9-MBeP | 7 | 1.10 |

| 9-MBeP | 21 | 3.20 |

Quantitative Structure Activity Relationship Qsar Studies for Methylbenzo E Pyrene Isomers

Computational Chemistry Approaches

Computational chemistry provides the foundational data for QSAR models by calculating molecular descriptors that quantify the structural and electronic properties of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of methylbenzo(e)pyrene isomers, DFT calculations are employed to determine various electronic and structural properties that are believed to influence their reactivity and carcinogenicity.

Table 1: Illustrative DFT-Calculated Electronic Properties of Aromatic Hydrocarbon Isomers This table provides a conceptual representation of data that would be generated in a DFT study for QSAR analysis. The values are hypothetical and for illustrative purposes.

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electron Affinity (eV) | Ionization Potential (eV) |

|---|---|---|---|---|---|

| 1-Methylbenzo(e)pyrene | -5.25 | -1.15 | 4.10 | 1.10 | 5.30 |

| 2-Methylbenzo(e)pyrene | -5.28 | -1.12 | 4.16 | 1.08 | 5.32 |

| 3-Methylbenzo(e)pyrene | -5.26 | -1.14 | 4.12 | 1.09 | 5.31 |

| 4-Methylbenzo(e)pyrene | -5.30 | -1.10 | 4.20 | 1.05 | 5.35 |

| 9-Methylbenzo(e)pyrene | -5.22 | -1.18 | 4.04 | 1.15 | 5.25 |

| 10-Methylbenzo(e)pyrene | -5.24 | -1.16 | 4.08 | 1.12 | 5.28 |

Molecular Orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Møller-Plesset perturbation theory of the second order (MP2) is an ab initio method that improves upon the Hartree-Fock method by including electron correlation. MP2 calculations can provide more accurate geometries and energies for molecules compared to less computationally intensive methods.

In the study of methylbenzo(e)pyrene isomers, MP2 calculations can be used to obtain precise three-dimensional structures and to calculate energies of different conformers. These optimized geometries are crucial for the subsequent calculation of other molecular descriptors. For instance, steric parameters derived from the precise molecular shape can be important predictors of how a molecule interacts with biological macromolecules like enzymes and DNA. While extensive QSAR studies specifically employing MP2-derived descriptors for a series of methylbenzo(e)pyrene isomers are not widely documented, the methodology is a standard tool in computational chemistry for generating high-quality input data for such models.

Topological Descriptors and Molecular Quantum Similarity Measures (MQSM)

Topological descriptors are numerical values that characterize the topology of a molecule, such as the arrangement of atoms and bonds. Molecular Quantum Similarity Measures (MQSM) provide a way to quantify the similarity between molecules based on their quantum mechanical properties.

QSAR studies on methylated PAHs have successfully used topological descriptors to predict carcinogenic activity. researchgate.net These descriptors can be calculated from the 2D representation of the molecule and can encode information about its size, shape, branching, and complexity.

MQSM, on the other hand, are derived from the comparison of molecular electron density distributions. The principle is that molecules with similar electron densities are likely to have similar properties. scispace.comnih.gov This approach can capture more subtle electronic effects than simple topological indices.

Table 2: Carcinogenic Activity of Selected Methylated Polycyclic Aromatic Hydrocarbons (Adapted from a QSAR study on methylated PAHs. This table illustrates the type of biological activity data used in conjunction with calculated descriptors. The activity is often categorized for modeling purposes.) researchgate.net

| Compound | Carcinogenic Activity |

|---|---|

| 7-Methylbenz(a)anthracene | +++ |

| 12-Methylbenz(a)anthracene | +++ |

| 7,12-Dimethylbenz(a)anthracene | ++++ |

| 1-Methylchrysene | + |

| 5-Methylchrysene | ++++ |

| 1-Methylbenzo(a)pyrene | ++ |

| 6-Methylbenzo(a)pyrene | ++ |

| 11-Methylbenzo(a)pyrene | +++ |

Activity Scale: Inactive (-) to very active (++++)

Prediction of Chemical Reactivity and Metabolic Susceptibility

A key determinant of the carcinogenicity of PAHs is their metabolic activation to reactive intermediates that can damage DNA. Computational methods are used to predict the chemical reactivity of different positions on the methylbenzo(e)pyrene ring system and to identify the likely sites of metabolic attack.

The susceptibility of a particular isomer to metabolic activation can be predicted by examining the stability of potential carbocation intermediates formed during metabolism. DFT and other quantum chemical methods can calculate the energies of these intermediates. The position of the methyl group can significantly influence the stability of these carbocations, thereby affecting the rate and pathway of metabolic activation. For example, studies on related compounds like 6-methylbenzo[a]pyrene (B1207296) have elucidated its metabolic pathways leading to DNA adducts. nih.gov Computational models can simulate these pathways and predict the formation of reactive metabolites like diol epoxides.

Correlation of Structural Parameters with Mechanistic Biological Activities (e.g., DNA binding affinity, enzyme induction potential)

The ultimate biological effect of a methylbenzo(e)pyrene isomer is determined by its interaction with biological targets. QSAR models aim to correlate structural parameters with these mechanistic activities.

DNA Binding Affinity: The carcinogenicity of many PAHs is initiated by the covalent binding of their reactive metabolites to DNA, forming DNA adducts. The affinity for DNA binding can be influenced by the shape of the molecule, the electronic properties of the reactive metabolite, and steric factors. Computational docking studies can simulate the interaction of methylbenzo(e)pyrene metabolites with DNA, and the calculated binding energies can be used as a descriptor in QSAR models. For instance, research on 6-methylbenzo[a]pyrene has identified the specific DNA adducts formed, providing a basis for understanding its carcinogenic mechanism. nih.gov

Enzyme Induction Potential: Many PAHs can induce the expression of metabolic enzymes, such as cytochrome P450s, by binding to the aryl hydrocarbon receptor (AhR). This can lead to an altered metabolic profile and potentially enhance their own activation. The binding affinity of methylbenzo(e)pyrene isomers to the AhR can be predicted using computational docking and other QSAR approaches. nih.gov Molecular descriptors such as molecular shape, volume, and electronic properties are correlated with the ability of an isomer to bind to and activate the AhR.

Ecological Considerations and Environmental Biomonitoring of Methylbenzo E Pyrene Isomers

Bioaccumulation and Biotransformation in Non-Human Organisms (e.g., aquatic species, plants)

The potential for methylbenzo(e)pyrene isomers to accumulate in living organisms is largely inferred from the behavior of the parent compound, benzo(e)pyrene, and other high molecular weight PAHs.

Bioaccumulation in Aquatic Species

For the parent compound, benzo(e)pyrene, an estimated Bioconcentration Factor (BCF) of 8200 suggests a very high potential for bioaccumulation in aquatic organisms. nih.gov However, this potential can be offset by metabolic processes within the organism. nih.gov Many aquatic organisms, particularly fish, possess microsomal oxidase enzyme systems that can metabolize PAHs, which may reduce their bioconcentration. nih.gov In general, the bioaccumulation of different PAHs in fish is dependent on the species, their lipid content, living patterns, and their level in the food chain. mdpi.com

Once inside an aquatic organism, PAHs like benzo(a)pyrene, a close isomer, undergo phase I and phase II metabolism to be converted into more water-soluble metabolites that can be excreted. nih.gov This process, however, can also produce reactive intermediates that may cause oxidative stress. nih.gov

Biotransformation in Plants

Plants can absorb PAHs from the soil through their roots and from the air through their leaves. Benzo(a)pyrene, for example, is known to accumulate in plants, with concentrations depending on the initial level in the soil. nih.gov However, due to its high hydrophobicity, uptake from the soil via the root system is generally poor. nih.gov

Studies on specific green algae have shown the ability to metabolize benzo(a)pyrene into various dihydrodiols. nih.gov The efficiency of this biotransformation can vary significantly between different algal species. nih.gov Research on the photoirradiation of methylbenzo[e]pyrene (MBeP) isomers, specifically 4-MBeP and 9-MBeP, in the presence of lipids indicates they can undergo reactions, suggesting that environmental factors like sunlight can influence their transformation. nih.gov

Physicochemical Properties and Bioaccumulation Potential of Benzo(e)pyrene

| Property | Value | Implication |

|---|---|---|

| Molecular Weight | 252.3 g/mol | High molecular weight, characteristic of persistent organic pollutants. |

| Log P (XLogP3) | 6.4 | Indicates high lipophilicity and a tendency to accumulate in fatty tissues. |

| Estimated BCF | 8200 | Suggests a very high potential for bioconcentration in aquatic organisms. nih.gov |

| Biodegradation | Slow | PAHs with five or more rings are not expected to biodegrade readily. nih.gov |

Ecosystem-Level Transport and Fate Modeling

Understanding the movement and ultimate fate of methylbenzo(e)pyrene isomers in the environment is crucial for assessing their ecological impact. This is often achieved through multimedia fate models, which predict the distribution of a chemical in different environmental compartments such as air, water, soil, and sediment.

For the parent compound, benzo(e)pyrene, its low water solubility and low vapor pressure mean that its primary mode of environmental transport is on particulate matter in the air and water. epa.gov If released into the atmosphere, benzo(e)pyrene is expected to exist mainly in the particulate phase. nih.gov This particulate-phase compound can then be removed from the atmosphere through wet and dry deposition. nih.gov In soil and water, it is expected to adsorb strongly to soil, suspended solids, and sediment. nih.gov

Multimedia fugacity models have been developed for the closely related isomer, benzo(a)pyrene, to simulate its fate and transfer on a regional scale. nih.gov These models indicate that soil is often the dominant sink for these types of PAHs in terrestrial systems, and that transfer from the air to soil, vegetation, and water are major transport pathways. nih.gov Degradation, rather than advection, is often the more significant removal process. nih.gov Such models are valuable tools for predicting the environmental behavior of chemicals and can be adapted to assess other high molecular weight PAHs like methylbenzo(e)pyrene isomers. maxwellsci.com

Predicted Environmental Fate of Benzo(e)pyrene

| Environmental Compartment | Expected Behavior | Governing Factors |

|---|---|---|

| Air | Exists primarily in the particulate phase; subject to deposition. nih.gov | Low vapor pressure, atmospheric deposition. |

| Water | Adsorbs to suspended solids and sediment. nih.gov | High Koc value, low water solubility. |

| Soil | Expected to have no mobility; acts as a major sink. nih.govnih.gov | High Koc value. |

| Biota | High potential for bioaccumulation, moderated by metabolism. nih.gov | High lipophilicity, metabolic capacity of organisms. |

Environmental Biomonitoring Strategies (e.g., in marine sediments, air particulate matter)

Biomonitoring is essential for determining the presence and concentration of contaminants in the environment. For methylbenzo(e)pyrene isomers, monitoring strategies typically involve analyzing environmental matrices where these compounds are likely to accumulate.

Marine Sediments

Due to their hydrophobicity, methylbenzo(e)pyrene and other high molecular weight PAHs tend to accumulate in the sediments of aquatic systems. nih.gov Sediments therefore serve as a long-term reservoir and a useful medium for monitoring the extent of contamination. ifremer.fr Chemical analysis of surface sediments can indicate the source and level of PAH pollution in a given area. ifremer.fr Monitoring programs often analyze a range of PAHs, including benzo(e)pyrene, in sediments collected from various locations to assess the health of the marine environment. ifremer.frifremer.fr

Air Particulate Matter

High molecular weight PAHs, including benzo(e)pyrene, are primarily associated with particulate matter (PM) in the atmosphere. nih.govmdpi.com Biomonitoring of air quality often involves the collection and analysis of these particles. researchgate.net Terrestrial mosses have been used as effective active biomonitors for atmospheric PAHs, as they can accumulate these compounds over time, providing an integrated measure of air pollution. mdpi.com The concentration of PAHs in air particulate matter can show significant seasonal variation, with higher levels often observed in winter due to increased emissions from domestic heating and lower rates of photodegradation. mdpi.com

Future Research Directions in Methylbenzo E Pyrene Isomer Studies

Elucidation of Less Understood Isomeric Properties and Activities

A primary focus for future research is to systematically investigate the properties and biological activities of the full range of methylbenzo[e]pyrene isomers. Current knowledge is often limited to a few specific isomers, leaving a significant void in understanding the structure-activity relationships across the entire class.

Key Research Imperatives:

Comprehensive Isomer Synthesis and Characterization: A fundamental need exists for the synthesis of all possible methylbenzo[e]pyrene isomers. This would enable the systematic study of how the position of the methyl group influences physicochemical properties such as solubility, volatility, and partitioning behavior, which in turn affect environmental fate and bioavailability.

Structure-Activity Relationship Studies: Research has shown that the position of a methyl group can dramatically alter the biological activity of a PAH. For instance, a methyl substituent at the 1-carbon position of benzo[e]pyrene (B47544) was found to enhance its tumor-initiating activity in SENCAR mice. nih.gov Future studies must expand on this, conducting comparative toxicological assessments for all isomers. This includes investigating a range of endpoints beyond carcinogenicity, such as mutagenicity, endocrine disruption, and immunotoxicity.

Metabolic Pathway Elucidation: The metabolic activation of PAHs is a key determinant of their toxicity. It is crucial to understand how the position of the methyl group on the benzo[e]pyrene structure influences metabolic pathways. Research should focus on identifying the specific metabolites formed from each isomer and determining their relative mutagenic and carcinogenic potentials. Studies on benzo[e]pyrene have identified derivatives like trans-4,5-dihydroxy-4,5-dihydrobenzo[e]pyrene and 9,10-dihydrobenzo[e]pyrene as important metabolites, with the latter being activated to potent mutagens. researchgate.net Understanding how methylation alters these pathways is a critical next step.

Development of Novel Analytical Technologies

The accurate detection and quantification of individual methylbenzo[e]pyrene isomers in complex environmental and biological matrices present a significant analytical challenge. Their similar physicochemical properties make separation difficult with conventional chromatographic techniques.

Future advancements should focus on:

High-Resolution Chromatography: Developing advanced chromatographic methods, including multi-dimensional gas chromatography (GCxGC) and ultra-high-performance liquid chromatography (UHPLC) with novel stationary phases, is essential for improving the separation of co-eluting isomers.

Advanced Mass Spectrometry: The coupling of high-resolution chromatography with advanced mass spectrometry (MS) techniques is a promising avenue. For instance, liquid chromatography/atmospheric pressure photoionization tandem mass spectrometry (LC/APPI-MS/MS) has been developed for the sensitive quantification of benzo[a]pyrene (B130552) and could be adapted for its methylated isomers. nih.gov Another novel approach is laser desorption/ionization mass spectrometry using monoisotopic silver-109 nanoparticles, which has shown high sensitivity for detecting benzo[e]pyrene down to 24 pg/mL without extensive sample preparation. researchgate.net

Spectroscopic and Derivatization Techniques: The use of room-temperature fluorescence excitation-emission matrices (RTF-EEMs) combined with mathematical deconvolution techniques like parallel factor analysis (PARAFAC) can help resolve spectrally overlapping isomers without complete chromatographic separation. mdpi.com Furthermore, chemical derivatization, such as using dansyl chloride to tag hydroxylated metabolites, can significantly enhance detection sensitivity in LC-MS/MS analyses, a technique that holds promise for biomonitoring studies of methylbenzo[e]pyrene exposure. rsc.org

The following table summarizes promising analytical technologies for future development.

| Technology | Principle | Potential Advantage for Methylbenzo(e)pyrene Isomers |

| LC/APPI-MS/MS | Liquid chromatography separation followed by atmospheric pressure photoionization and tandem mass spectrometry. | High sensitivity and selectivity for quantifying isomers in complex matrices. nih.gov |

| 109AgNPET LDI MS | Laser desorption/ionization mass spectrometry enhanced by monoisotopic silver-109 nanoparticles. | Rapid, preparation-free analysis with very low limits of detection. researchgate.net |

| RTF-EEMs with PARAFAC | Room-temperature fluorescence spectroscopy generates a unique spectral fingerprint for each compound, which is then deconvoluted mathematically. | Allows for the identification and quantification of co-eluting or spectrally overlapping isomers. mdpi.com |

| LC-MS/MS with Derivatization | Chemical modification (e.g., with dansyl chloride) of target analytes prior to LC-MS/MS analysis. | Greatly enhances the ionization efficiency and detection sensitivity of metabolites. rsc.org |

Advanced Computational Modeling for Mechanistic Insights

Computational chemistry and toxicology offer powerful tools to predict the properties of methylbenzo[e]pyrene isomers and to understand their mechanisms of action at a molecular level. These in silico methods can guide and prioritize experimental studies, saving time and resources.

Future research should leverage:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the structural and electronic properties of each isomer. These properties, including molecular geometry, electronic affinity, and ionization potential, are critical determinants of a molecule's reactivity and its ability to interact with biological macromolecules like DNA and proteins. Such models have been applied to dinitrobenzo[a]pyrene isomers to correlate electronic properties with mutagenic activity. researchgate.net

Molecular Docking and Simulation: These techniques can be used to model the interaction of methylbenzo[e]pyrene isomers and their metabolites with specific biological targets, such as metabolic enzymes (e.g., cytochrome P450) and cellular receptors (e.g., the aryl hydrocarbon receptor). This can provide insights into why certain isomers are more readily metabolized or exhibit higher biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models that correlate specific molecular descriptors of the isomers with their experimentally determined toxicological activities, researchers can create predictive tools. These models can be used to estimate the potential toxicity of unstudied or newly identified methylbenzo[e]pyrene isomers.

Integrated Environmental and Biological Assessment Frameworks

To fully comprehend the risks posed by methylbenzo(e)pyrene isomers, future research must move towards integrated assessment frameworks that link environmental contamination with biological effects.

Key components of such a framework include:

Comprehensive Monitoring: This involves monitoring for a wide range of methylbenzo(e)pyrene isomers in various environmental compartments (air, water, soil, sediment) and in biological tissues.

Biomarker Development: Identifying and validating specific biomarkers of exposure and effect for methylbenzo(e)pyrene isomers is crucial. This could include measuring specific metabolites in urine or blood, or assessing DNA and protein adducts in target tissues.

Ecosystem-Level Risk Assessment: Ultimately, the data gathered should be used to develop more realistic risk assessment models that consider the combined effects of different isomers and their interactions with other environmental stressors. This provides a more holistic understanding of the impact of these compounds on both environmental and human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.